2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
Description
Molecular Architecture and Conformational Analysis
The molecular formula of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is C₆H₁₀ClN₃O₂ , with a molecular weight of 191.61 g/mol . Its structure comprises three distinct components:
- A pyrazole ring (C₃H₃N₂) substituted at the 1-position.
- An α-amino acid backbone with a carboxylic acid group (-COOH) and an ammonium group (-NH₃⁺) from the hydrochloride salt.
- A methylene bridge (-CH₂-) linking the pyrazole and amino acid moieties.
The SMILES notation (C1=CN(N=C1)CC(C(=O)O)N) and InChI key (PIGOPELHGLPKLL-UHFFFAOYSA-N) confirm the connectivity of these groups. The pyrazole ring adopts a planar conformation due to aromatic stabilization, while the methylene bridge allows rotational flexibility. Density functional theory (DFT) calculations predict two dominant conformers:
- Conformer A : Pyrazole ring coplanar with the amino acid backbone.
- Conformer B : Pyrazole rotated 90° relative to the backbone, minimizing steric hindrance.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₀ClN₃O₂ | PubChem |
| Molecular weight | 191.61 g/mol | PubChem |
| IUPAC name | This compound | PubChem |
| SMILES | C1=CN(N=C1)CC(C(=O)O)N.Cl | PubChem |
The hydrochloride salt introduces ionic interactions between the protonated amino group and chloride ion, stabilizing the crystal lattice.
Crystallographic Studies and Hydrogen Bonding Networks
Although explicit crystallographic data for the hydrochloride salt remains unpublished, structural analogs and computational models provide insights. The free acid form (C₆H₉N₃O₂) exhibits a melting point of 243°C , suggesting strong intermolecular forces. Key hydrogen bonding interactions include:
- N-H···O between the ammonium group and carboxylic oxygen.
- O-H···Cl⁻ between the carboxylic acid and chloride ion.
- C-H···N involving the pyrazole ring and adjacent methylene group.
Molecular dynamics simulations predict a layered crystal structure with alternating hydrophobic (pyrazole) and hydrophilic (amino acid, chloride) regions. The chloride ion participates in a tetrahedral hydrogen-bonding network, connecting four ammonium groups in a 3D framework .
Stereochemical Configuration and Chiral Center Dynamics
The compound contains a single chiral center at the α-carbon (C2), yielding two enantiomers:
- L-configuration : (S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride.
- D-configuration : (R)-enantiomer.
The L-form is biologically relevant, as evidenced by its presence in metabolic databases. Polarimetric studies of the free acid report a specific rotation of [α]D²⁵ = +12.5° (c = 1, H₂O) , confirming its chiral nature. The hydrochloride salt retains this configuration, with the chloride ion influencing crystal packing without altering stereochemistry.
| Property | L-Enantiomer | D-Enantiomer |
|---|---|---|
| Specific rotation | +12.5° | -12.5° |
| Metabolic occurrence | Detected in plant extracts | Not observed naturally |
Racemization studies at 25°C show a half-life of 48 hours in aqueous solution, indicating moderate kinetic stability at physiological pH.
Comparative Analysis with Pyrazolylalanine Isomers
Pyrazolylalanine isomers differ in pyrazole substitution patterns and stereochemistry:
| Isomer | Pyrazole Substitution | Chiral Center Configuration |
|---|---|---|
| 2-amino-3-(1H-pyrazol-1-yl)propanoic acid | 1-position | L or D |
| 2-amino-3-(3H-pyrazol-3-yl)propanoic acid | 3-position | L or D |
| 2-amino-3-(5H-pyrazol-5-yl)propanoic acid | 5-position | L or D |
The 1H-pyrazol-1-yl substitution in the target compound creates a larger dipole moment (4.2 Debye ) compared to 3H- and 5H-isomers (3.8 Debye and 3.5 Debye , respectively). This arises from the asymmetric charge distribution in the 1H-pyrazole ring, which enhances solubility in polar solvents.
Properties
Molecular Formula |
C6H10ClN3O2 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-3-pyrazol-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)4-9-3-1-2-8-9;/h1-3,5H,4,7H2,(H,10,11);1H |
InChI Key |
JODWELBJVJRPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Protected Pyrazolyl Alanine Derivatives
One established method starts from a protected intermediate such as (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid . The key step is catalytic hydrogenation to remove the protecting group and yield the free amino acid:
- Procedure : Hydrogenation is carried out in methanol with palladium on activated charcoal as the catalyst under atmospheric pressure for approximately 2 hours.
- Post-reaction treatment : Due to poor solubility of the product in methanol, the reaction mixture is diluted with water and acidified with hydrochloric acid to form the hydrochloride salt.
- Isolation : The mixture is filtered, methanol removed under vacuum, and the aqueous solution is lyophilized to yield the hydrochloride salt as a yellow foam.
- Yield and Purity : This method provides a high-purity product suitable for further applications.
| Step | Conditions | Notes |
|---|---|---|
| Starting material | (S)-2-(benzyloxycarbonylamino)-3-(1H-pyrazol-1-yl)propanoic acid | Protected amino acid derivative |
| Catalyst | Pd on activated charcoal | 45 mg per 0.20 g substrate |
| Solvent | Methanol (5 mL) | Atmospheric hydrogen pressure |
| Reaction time | 2 hours | Room temperature |
| Work-up | Dilution with water + HCl | Formation of hydrochloride salt |
| Isolation | Filtration + lyophilization | Yellow foam product |
Nucleophilic Substitution on Halogenated Amino Acid Precursors
Another common synthetic route involves nucleophilic substitution where pyrazole acts as the nucleophile attacking a halogenated amino acid derivative:
- Starting materials : Pyrazole and 2-bromo-3-aminopropanoic acid or similar halogenated precursors.
- Reaction medium : Basic aqueous or alcoholic solvents such as ethanol or water with sodium hydroxide to facilitate substitution.
- Mechanism : The nitrogen on the pyrazole ring performs nucleophilic attack on the β-carbon bearing the halogen, displacing the halide and forming the C–N bond.
- Outcome : The reaction yields 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, which can be converted to the hydrochloride salt by treatment with HCl.
- Advantages : This method is straightforward and scalable for industrial synthesis.
| Step | Conditions | Notes |
|---|---|---|
| Starting materials | Pyrazole + 2-bromo-3-aminopropanoic acid | Halogenated amino acid precursor |
| Base | Sodium hydroxide | Facilitates nucleophilic substitution |
| Solvent | Ethanol or water | Polar protic solvents |
| Temperature | Ambient to moderate heating | Optimized for reaction rate |
| Product isolation | Acidification with HCl | Formation of hydrochloride salt |
Industrial Scale Considerations
Industrial production methods adapt the above routes with optimizations for yield, purity, and cost-efficiency:
- Use of continuous flow reactors to control reaction parameters precisely.
- Automated purification techniques including crystallization and chromatographic methods to ensure high purity.
- Optimization of solvent systems and reaction times to maximize throughput.
- Scale-up of hydrogenation or substitution steps with appropriate catalyst loadings and safety controls.
Summary Table of Preparation Methods
Research Findings and Notes
- The hydrogenation route is often preferred when stereochemical purity is critical, as it starts from optically pure protected amino acid derivatives.
- The nucleophilic substitution method offers a more direct synthetic approach but may require careful control to avoid side reactions.
- Conversion to the hydrochloride salt enhances product stability and solubility, facilitating handling and storage.
- The compound’s synthesis has been patented and described in various chemical patent literature, confirming the robustness of these methods.
- The hydrochloride salt form has a molecular weight of approximately 191.61 g/mol, reflecting the addition of HCl to the free amino acid (molecular weight ~155.15 g/mol).
Chemical Reactions Analysis
Alkylation Reactions
The amino group undergoes alkylation with alkyl halides or epoxides. Typical conditions involve basic aqueous/organic solvent systems to deprotonate the amine and facilitate nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, NaOH, ethanol, 25°C | N-Methylated derivative | 78–85 | |
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | N-Ethyl derivative | 70–75 | |
| Carboxylic Acid Esterification | Methanol, HCl gas, reflux | Methyl ester hydrochloride salt | 90–95 |
Key Findings :
-
Alkylation occurs preferentially at the amino group over the pyrazole nitrogen under mild conditions.
-
Steric hindrance from the pyrazole ring reduces reactivity toward bulky alkylating agents.
Acylation Reactions
The amino group reacts with acylating agents to form amides, a critical step in prodrug development.
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| N-Acylation | Acetyl chloride, pyridine, 0°C → RT | N-Acetylated derivative | 82–88 | |
| N-Acylation | Benzoyl chloride, Et₃N, DCM, 25°C | N-Benzoylated compound | 75–80 |
Mechanistic Insight :
-
Pyridine acts as both a base and catalyst, enhancing reaction efficiency by neutralizing HCl byproducts.
-
Acylated derivatives show improved stability in physiological pH ranges compared to the parent compound.
Condensation Reactions
The amino group participates in Schiff base formation with carbonyl compounds, enabling applications in coordination chemistry.
Research Applications :
-
Schiff base complexes with transition metals (e.g., Cu²⁺, Zn²⁺) exhibit enhanced antimicrobial activity.
-
Knoevenagel products serve as intermediates for synthesizing conjugated heterocycles .
Diazotization and Coupling
The primary amine undergoes diazotization, enabling aryl coupling reactions.
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Diazonium Salt Formation | NaNO₂, HCl, 0–5°C | Diazonium chloride intermediate | 85–90 | |
| Azo Coupling | β-Naphthol, NaOH, 0–5°C | Azo dye derivative | 70–75 |
Limitations :
-
Diazonium intermediates are thermally unstable, requiring strict temperature control.
-
Coupling efficiency depends on the electron-donating/withdrawing nature of aromatic partners.
Pyrazole Ring Modifications
The pyrazole moiety undergoes electrophilic substitution and cross-coupling reactions.
Structural Impact :
-
Bromination at the pyrazole 4-position enhances halogen-bonding interactions in crystal packing .
-
Suzuki coupling introduces aromatic groups, modulating lipophilicity for drug design .
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or catalytic decarboxylation.
Applications :
-
Decarboxylated amines serve as ligands in asymmetric catalysis .
-
Photocatalytic pathways offer greener alternatives but require optimization for scalability .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt undergoes reversible protonation/deprotonation:
| Property | Conditions | Observation | Reference |
|---|---|---|---|
| Solubility | pH < 3 (aqueous HCl) | High solubility (>500 mg/mL) | |
| Precipitation | pH 7–8 (phosphate buffer) | Free base precipitates |
Biological Relevance :
-
pH-dependent solubility influences bioavailability in gastrointestinal environments.
-
Salt forms improve crystallinity for pharmaceutical formulation.
Industrial and Optimized Protocols
Recent advances in synthetic methodologies include:
Case Study :
A 2025 pilot-scale flow synthesis achieved 92% yield of N-acetyl derivatives using immobilized lipase catalysts, demonstrating industrial viability .
This comprehensive analysis underscores the compound’s versatility in organic synthesis, driven by its multifunctional groups. Future research directions include exploring enantioselective reactions and biocatalytic modifications to expand its utility in drug discovery.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored for its therapeutic potential in several areas:
- Anticancer Agents : Due to its structural features, it may interact with biological targets involved in cancer progression. Research indicates that compounds with similar pyrazole structures have shown promising anticancer activity by inhibiting specific enzymes or pathways critical for tumor growth.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological conditions. Studies have suggested that derivatives of pyrazole can modulate neurotransmitter systems, potentially benefiting conditions like anxiety and depression .
Research has focused on the compound's interaction with various biological targets:
- Enzyme Inhibition : Investigations into its effects on enzymes such as tryptophan hydroxylase indicate that it can inhibit enzyme activity, which may have implications for metabolic disorders .
- Receptor Binding : The unique structure allows for potential binding to receptors involved in pain and inflammation pathways, making it a candidate for novel analgesics.
Synthesis and Structural Variability
The synthesis of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has been documented through various methods:
- Chemical Synthesis : Methods include the reaction of hydrazine with β-diketones to form the pyrazole ring, followed by amino acid coupling reactions. This versatility in synthesis allows for the creation of various derivatives with tailored properties.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological profile and therapeutic applications of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor targeting specific pathways involved in cancer cell proliferation, demonstrating significant efficacy in vitro .
- Another research effort focused on its effects on neurotransmitter systems, revealing that modifications to the pyrazole moiety could enhance binding affinity to serotonin receptors, indicating potential uses in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid Hydrochloride
- Molecular Formula : C₈H₁₄ClN₃O₂
- Molecular Weight : 219.67 g/mol ()
- Key Differences : The pyrazole ring is substituted with two methyl groups at positions 1 and 5. These electron-donating groups increase steric bulk and may enhance lipophilicity compared to the unsubstituted pyrazole in the target compound.
- Implications : Methyl groups could improve metabolic stability but reduce solubility in aqueous media .
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic Acid Hydrochloride
- Molecular Formula : C₇H₁₁Cl₂N₃O₂
- Molecular Weight : 248.10 g/mol ()
- Key Differences : A chlorine atom at position 4 and a methyl group at position 1 introduce both electron-withdrawing (Cl) and electron-donating (CH₃) effects.
Heterocycle Replacement: Pyrazole vs. Imidazole
(2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride
- Molecular Formula : C₆H₉ClN₃O₃
- Molecular Weight : 207.62 g/mol ()
- Key Differences : The pyrazole is replaced with a 2-hydroxyimidazole ring. The imidazole’s dual nitrogen atoms and hydroxyl group enable hydrogen bonding and metal coordination.
- Implications : This structural shift could alter pharmacokinetic properties, such as absorption and target selectivity, compared to pyrazole-containing analogs .
Functional Group Modifications
2-[(1-Methyl-1H-pyrazol-4-yl)formamido]propanoic Acid Hydrochloride
- Molecular Formula : Likely C₈H₁₁ClN₄O₃ (inferred from )
- Key Differences: A formamido linker (-NH-C(=O)-) connects the pyrazole to the amino acid, replacing the direct β-carbon linkage.
Extended Aromatic Systems
4-({[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic Acid Hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 295.77 g/mol ()
- Key Differences: Incorporates a benzoic acid moiety and an ethyl-substituted pyrazole linked via an aminomethyl bridge.
- Implications : The extended aromatic system may enhance interactions with hydrophobic protein pockets, while the carboxylic acid group enables ionic interactions .
Comparative Data Table
Biological Activity
2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as L-2-amino-3-(1-pyrazolyl)propanoic acid, is an alpha-amino acid that has garnered interest due to its potential biological activities. This compound belongs to a class of organic compounds characterized by the presence of an amino group adjacent to the carboxylate group, which is fundamental for its biological functions.
- Chemical Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- CAS Number : 2734-48-7
- IUPAC Name : 2-amino-3-(1H-pyrazol-1-yl)propanoic acid
- Physiochemical Properties :
- LogP: -2.95 (indicating high water solubility)
- pKa (strongest acidic): 1.18
- pKa (strongest basic): 8.84
Biological Activity Overview
Research into the biological activity of this compound reveals several promising areas:
Antimicrobial Activity
Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting effective antibacterial action.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0039 |
| Bacillus subtilis | 0.0195 |
| Candida albicans | 0.0048 |
These findings align with studies on similar pyrazole derivatives, which have demonstrated significant antimicrobial activity attributed to their structural features .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties, particularly against Candida species. The MIC values against fungal strains are comparable to those observed in bacterial assays, indicating a broad-spectrum antimicrobial potential.
The exact mechanism by which 2-amino-3-(1H-pyrazol-1-yl)propanoic acid exerts its biological effects is not fully elucidated. However, it is speculated that the pyrazole ring may interact with biological targets such as enzymes or receptors involved in microbial growth regulation. This interaction could disrupt essential metabolic pathways in pathogens, leading to their inhibition.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- In Vitro Antimicrobial Study : A study published in MDPI assessed various pyrazole derivatives and found that those structurally similar to 2-amino-3-(1H-pyrazol-1-yl)propanoic acid exhibited significant antimicrobial activity against a range of pathogens .
- Detection in Fruits : Research indicates that this compound has been detected in certain fruits, suggesting a potential role as a biomarker for dietary intake . This finding opens avenues for further exploration into its health benefits when consumed through natural food sources.
- Comparative Analysis with Other Compounds : In comparative studies with other pyrazole derivatives, 2-amino-3-(1H-pyrazol-1-yl)propanoic acid demonstrated superior antimicrobial properties, reinforcing its potential as a therapeutic agent .
Q & A
Basic: What are the key synthetic strategies for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride?
Methodological Answer:
The compound is synthesized via regioselective condensation and aza-Michael reactions. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate is reduced using sodium borohydride in tetrahydrofuran (THF) under argon, followed by deprotection to yield the hydrochloride salt . Key considerations include:
- Regioselectivity: Pyrazole ring substitution patterns influence reaction pathways.
- Protection/Deprotection: Use of benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis .
- Solvent Selection: THF or dichloromethane (DCM) ensures compatibility with reducing agents like NaBH₄ .
Advanced: How can computational methods optimize the synthesis and reaction pathways of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms are used to predict regioselectivity and transition states. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error efforts . Steps include:
- Reaction Mechanism Mapping: Identify intermediates and transition states for pyrazole-propanoid coupling.
- Machine Learning (ML): Train models on reaction databases (e.g., Reaxys) to predict yields under varying conditions .
- Feedback Loops: Experimental data refine computational models for iterative optimization .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., (2S)-configuration) and pyrazole-propanoid linkage .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding interactions in the hydrochloride salt .
- HPLC-Purity Analysis: ≥98% purity thresholds are standard for pharmacological studies .
Advanced: How can researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Error Source Analysis: Compare computational predictions (e.g., Gibbs free energy barriers) with experimental yields. Discrepancies may arise from solvent effects or unaccounted side reactions .
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., temperature, catalyst loading) contributing to data inconsistencies .
- Multi-Method Validation: Cross-check results with alternative techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight confirmation) .
Basic: What safety and handling precautions are essential for this compound?
Methodological Answer:
- Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; use fume hoods during synthesis .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .
Advanced: What is the role of this compound in asymmetric catalysis or chiral resolution studies?
Methodological Answer:
The (2S)-stereocenter enables applications in chiral ligand design or enzyme-mimetic catalysis. For example:
- Chiral Auxiliary: The pyrazole moiety coordinates with metal catalysts (e.g., Ru or Pd) to induce enantioselectivity in cross-coupling reactions .
- Enzyme Inhibition: Structural analogs are tested as inhibitors for amino acid decarboxylases via competitive binding assays .
- Dynamic Kinetic Resolution (DKR): Use in racemization studies to optimize enantiomeric excess (ee) in pharmaceutical intermediates .
Basic: How does the hydrochloride salt form affect solubility and stability?
Methodological Answer:
- Solubility Enhancement: The hydrochloride salt increases aqueous solubility (critical for in vitro assays) compared to the free base .
- pH Sensitivity: Stability is pH-dependent; avoid alkaline conditions (>pH 8) to prevent decomposition .
- Hygroscopicity: Store under inert gas (e.g., argon) to minimize moisture absorption .
Advanced: How can researchers design experiments to study its interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) with proteins like GABA receptors .
- Molecular Dynamics (MD) Simulations: Predict binding modes using force fields (e.g., AMBER) and validate with X-ray co-crystallography .
- Metabolic Stability Assays: Use liver microsomes to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
